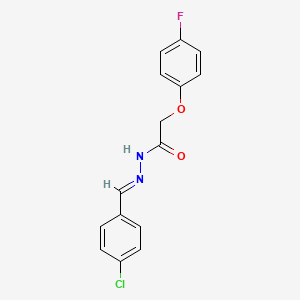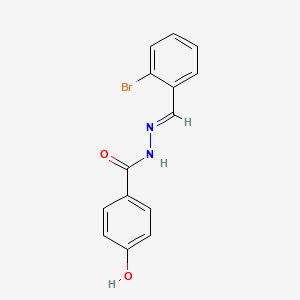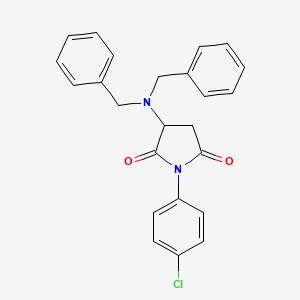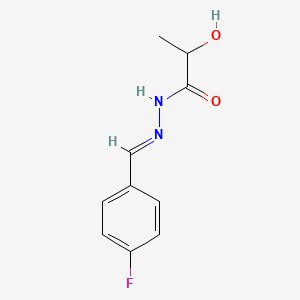
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
説明
N-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide, also known as CFAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFAH belongs to the class of hydrazide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix.
実験室実験の利点と制限
One of the major advantages of using N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide in lab experiments is its high potency and selectivity against cancer cells, making it a promising candidate for cancer therapy. However, N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions for the research on N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide can be identified. One potential direction is to investigate the synergistic effects of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Another direction is to explore the potential of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide as a radiopharmaceutical for cancer imaging and therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antifungal and antibacterial activities of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide and to optimize its pharmacokinetic properties for clinical use.
In conclusion, N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide is a promising chemical compound that has shown potential therapeutic applications in cancer, fungal, and bacterial diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide should focus on exploring its synergistic effects with other anticancer agents, its potential as a radiopharmaceutical, and optimizing its pharmacokinetic properties for clinical use.
科学的研究の応用
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has been investigated for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities. Several studies have reported that N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide exhibits potent antiproliferative effects against various cancer cell lines, including breast, lung, liver, and colon cancer. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-3-1-11(2-4-12)9-18-19-15(20)10-21-14-7-5-13(17)6-8-14/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGXXWSBPKLOIY-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)

![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)

![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)
![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)



![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)

![4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868082.png)